molecular formula C28H34N4+2 B10774130 15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene

15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene

Cat. No.: B10774130
M. Wt: 426.6 g/mol
InChI Key: IOXVWOJJNCBJBX-UHFFFAOYSA-P
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Description

UCL1848 is a synthetic organic compound known for its role as a selective blocker of small conductance calcium-activated potassium channels, specifically the human small conductance calcium-activated potassium channel 1 (hSK1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCL1848 involves the formation of a bis-quinolinium cyclophane structure. The key steps include the cyclization of quinoline derivatives under specific reaction conditions to form the desired cyclophane structure. The reaction typically requires the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of UCL1848 follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is often produced as a trifluoroacetate salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

UCL1848 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

UCL1848 has a wide range of scientific research applications:

Mechanism of Action

UCL1848 exerts its effects by selectively blocking small conductance calcium-activated potassium channels, specifically hSK1. This blockade inhibits the flow of potassium ions through the channel, which in turn affects the cellular processes regulated by these channels. The molecular targets of UCL1848 include the potassium channel proteins, and the pathways involved are related to calcium signaling and potassium ion homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of UCL1848

UCL1848 is unique due to its high selectivity and potency as a blocker of hSK1 channels. Its structure allows for specific interactions with the channel, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C28H34N4+2

Molecular Weight

426.6 g/mol

IUPAC Name

15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene

InChI

InChI=1S/C28H32N4/c1-7-17-29-25-15-21-31(27-13-5-3-11-23(25)27)19-9-2-10-20-32-22-16-26(30-18-8-1)24-12-4-6-14-28(24)32/h3-6,11-16,21-22H,1-2,7-10,17-20H2/p+2

InChI Key

IOXVWOJJNCBJBX-UHFFFAOYSA-P

Canonical SMILES

C1CCNC2=CC=[N+](CCCCC[N+]3=CC=C(C4=CC=CC=C43)NCC1)C5=CC=CC=C25

Origin of Product

United States

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